molecular formula C26H16N2O5 B15041860 2-(biphenyl-2-yl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-(biphenyl-2-yl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B15041860
M. Wt: 436.4 g/mol
InChI Key: GPGMDVDNYMPSJP-UHFFFAOYSA-N
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Description

2-{[1,1’-BIPHENYL]-2-YL}-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a biphenyl group, a nitrophenoxy group, and an isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-BIPHENYL]-2-YL}-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, including the formation of the biphenyl and nitrophenoxy groups, followed by their incorporation into the isoindole-dione framework. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically uses a palladium catalyst and boronic acid reagents .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-BIPHENYL]-2-YL}-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen gas for reduction, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to various oxidized forms of the compound .

Mechanism of Action

The mechanism by which 2-{[1,1’-BIPHENYL]-2-YL}-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE exerts its effects involves interactions with specific molecular targets. For instance, its antibacterial activity may involve inhibition of bacterial cell wall synthesis or interference with protein synthesis . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1,1’-BIPHENYL]-2-YL}-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of biphenyl, nitrophenoxy, and isoindole-dione structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H16N2O5

Molecular Weight

436.4 g/mol

IUPAC Name

5-(3-nitrophenoxy)-2-(2-phenylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C26H16N2O5/c29-25-22-14-13-20(33-19-10-6-9-18(15-19)28(31)32)16-23(22)26(30)27(25)24-12-5-4-11-21(24)17-7-2-1-3-8-17/h1-16H

InChI Key

GPGMDVDNYMPSJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-]

Origin of Product

United States

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